

Technical Guide: 2,3-Dimethylmorpholine in Drug Discovery

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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255

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Part 1: Executive Summary

2,3-Dimethylmorpholine is a chiral, saturated heterocyclic amine increasingly utilized in lead optimization to modulate physicochemical properties and metabolic stability. Unlike its more common regioisomer, 2,6-dimethylmorpholine (often used as a metabolic blocker), the 2,3-substitution pattern introduces a unique "vicinal" steric constraint. This structural feature restricts the conformational flexibility of the morpholine ring, potentially locking bio-active conformations and shielding the adjacent nitrogen from metabolic N-oxidation or dealkylation.

Part 2: Chemical Identity & Stereochemistry[1]

The **2,3-dimethylmorpholine** scaffold contains two adjacent chiral centers at positions 2 and 3, giving rise to two diastereomeric pairs: the cis-isomer (meso-like relative stereochemistry, though not meso due to lack of symmetry plane if N-substituted) and the trans-isomer.

| Feature | Specification |
|-------------------|--|
| Chemical Name | 2,3-Dimethylmorpholine |
| Verified CAS RN | 52047-12-8 (Free Base) |
| Alternate CAS | 475111-28-5 (HCl Salt) |
| Molecular Formula | C ₆ H ₁₃ NO |
| Molecular Weight | 115.17 g/mol |
| SMILES | CC1C(NCCO1)C |
| Stereoisomers | (2R,3R), (2S,3S) [Trans]; (2R,3S), (2S,3R) [Cis] |

Conformational Analysis

The vicinal methyl groups create significant steric strain (A-strain) depending on the ring conformation.

- Trans-isomer: Typically adopts a chair conformation where both methyl groups can be equatorial (diequatorial), which is energetically favorable.
- Cis-isomer: Forces one methyl group into an axial position if the other is equatorial (equatorial-axial), introducing 1,3-diaxial interactions. This makes the cis isomer generally higher in energy and potentially more conformationally dynamic or distorted than the trans isomer.

Part 3: Physicochemical Profile[4]

The following data is synthesized from experimental values of analogous morpholines and computational prediction models (ACD/Labs, EPISuite).

| Property | Value / Range | Context |
|--------------------------|------------------------|--|
| Boiling Point | 140–145 °C (Predicted) | Liquid at STP; comparable to 2,6-isomer (147°C). |
| pKa (Conjugate Acid) | 8.4 ± 0.5 | Moderately basic; reduced basicity vs. morpholine (pKa 8.36) due to steric hindrance near N. |
| LogP | ~0.25 | Low lipophilicity, ideal for lowering LogD in lead series. |
| Density | 0.92 g/cm ³ | Standard for alkyl-morpholines. |
| Polar Surface Area (PSA) | 21.3 Å ² | Favorable for CNS penetration (BBB permeability). |
| H-Bond Donors | 1 (NH) | Secondary amine handle for functionalization. |

Part 4: Synthetic Methodologies

The synthesis of **2,3-dimethylmorpholine** is more challenging than the symmetric 2,6-isomer (made from diisopropanolamine). The primary route involves the cyclization of 3-amino-2-butanol derivatives.

Protocol: Cyclization from 3-Amino-2-butanol

This route allows for stereochemical control by selecting the appropriate diastereomer of the starting amino alcohol.

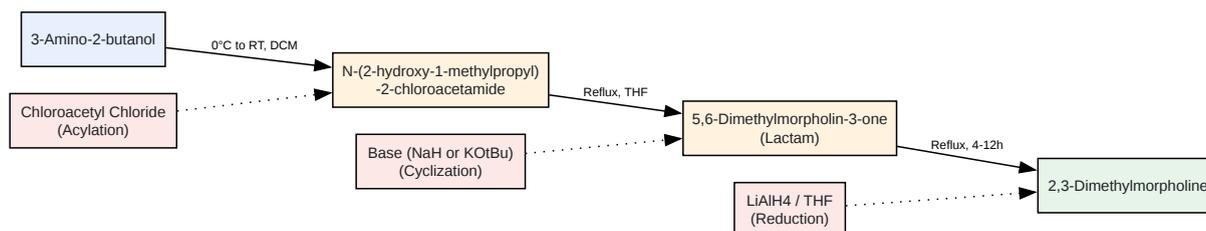
Step-by-Step Workflow:

- **Precursor Preparation:** Reaction of 3-amino-2-butanol with chloroacetyl chloride (or a chloroacetate equivalent) to form the amide.
- **Cyclization:** Base-mediated intramolecular displacement of the chloride by the hydroxyl group (Williamson ether synthesis type) to form the morpholin-3-one intermediate.

- Reduction: Reduction of the lactam (morpholin-3-one) using Lithium Aluminum Hydride (LiAlH_4) or Borane-THF ($\text{BH}_3\cdot\text{THF}$) to yield the final amine.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical reduction step.



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Caption: Synthetic route via reduction of the lactam intermediate, allowing stereochemical retention from the amino alcohol precursor.

Part 5: Pharmaceutical Applications & Reactivity Metabolic Stability & Blocking

The 2,3-dimethyl substitution pattern is strategically used to block metabolic "soft spots."

- Alpha-C Oxidation: The methyl group at position 2 (adjacent to oxygen) and position 3 (adjacent to nitrogen) sterically hinders Cytochrome P450 enzymes from accessing the ring carbons.
- N-Dealkylation: The steric bulk at position 3 (alpha to nitrogen) reduces the rate of N-dealkylation, a common clearance pathway for morpholine-containing drugs.

Case Study: Tankyrase Inhibitors

Research into Wnt signaling pathway inhibitors (specifically Tankyrase TNKS1/2 inhibitors) has utilized the **2,3-dimethylmorpholine** moiety.[1]

- Mechanism: The morpholine ring often acts as a solubilizing group that protrudes into the solvent-exposed region of the enzyme active site.
- Advantage: The 2,3-dimethyl variant was found to maintain high aqueous solubility while providing a distinct vector for interaction compared to the unsubstituted or 2,6-dimethyl analogs.

Functionalization (N-Alkylation/Arylation)

The secondary amine is a versatile handle for Buchwald-Hartwig cross-coupling or S_NAr reactions.

- Protocol Note: Due to the steric hindrance of the C3-methyl group, N-alkylation rates are slower than unsubstituted morpholine. High-temperature conditions (e.g., 100°C+ in DMF/DMSO) or potent catalysts (e.g., Pd-RuPhos G3) are often required for efficient coupling to aryl halides.

Part 6: Safety & Handling (MSDS Highlights)

- Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).
- Precautions:
 - Eye Protection: Wear chemical splash goggles and face shield.
 - Skin: Butyl rubber gloves are recommended due to permeation resistance against amines.
 - Storage: Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic and can absorb CO₂ from the air (carbamate formation).

Part 7: References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15708532, 3-Amino-2,3-dimethylbutan-2-ol (Precursor). Retrieved from [[Link](#)]

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [[Link](#)]
- Shirai, F., et al. (2020). Discovery of Novel Spiroindoline Derivatives as Tankyrase Inhibitors. (Contextual reference for morpholine analogs in TNKS inhibition). Retrieved from [[Link](#)]

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Sources

- 1. WO2015198045A1 - 3-substituted 2-amino-indole derivatives - Google Patents [patents.google.com]
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